molecular formula C6H8N2O2 B1465148 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile CAS No. 154312-18-2

3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile

Cat. No. B1465148
M. Wt: 140.14 g/mol
InChI Key: YIRZETJDPIIWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile is a chemical compound that is gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HAPN and has a molecular formula of C6H8N2O2.

Mechanism Of Action

The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile have been studied extensively. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to exhibit antitumor activity in animal models of cancer. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile is its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments. One of the limitations is the multi-step synthesis process, which can be time-consuming and costly. Another limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile. One direction is to further study the compound's mechanism of action, which will help to design more effective experiments to study its effects. Another direction is to explore the compound's potential applications in the development of new drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of the compound for different applications.
Conclusion:
In conclusion, 3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile is a chemical compound that has potential applications in various fields of scientific research. The compound exhibits anti-inflammatory and analgesic properties, as well as antitumor activity. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in the development of new drugs.

Scientific Research Applications

3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity, which makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(3-hydroxyazetidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZETJDPIIWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyazetidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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